molecular formula C15H27Al B14642766 Tri(pent-4-en-1-yl)alumane CAS No. 52053-04-0

Tri(pent-4-en-1-yl)alumane

Cat. No.: B14642766
CAS No.: 52053-04-0
M. Wt: 234.36 g/mol
InChI Key: TZXFZYJPQYLXDS-UHFFFAOYSA-N
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Description

Tri(pent-4-en-1-yl)alumane is an organoaluminum compound with the formula Al(CH₂CH₂CH=CHCH₂)₃, featuring three pent-4-en-1-yl substituents bound to a central aluminum atom. The pent-4-en-1-yl group (CH₂CH₂CH=CHCH₂) contains a terminal double bond at the 4th carbon position, which confers unique electronic and steric properties to the molecule. This compound is classified as a Lewis acid due to aluminum’s electron-deficient nature, making it reactive toward nucleophiles such as ethers, amines, and halides. Its applications are hypothesized to include catalysis in polymerization reactions or as a precursor for synthesizing aluminum-containing materials, though specific studies on its reactivity remain sparse in the provided literature .

Properties

CAS No.

52053-04-0

Molecular Formula

C15H27Al

Molecular Weight

234.36 g/mol

IUPAC Name

tris(pent-4-enyl)alumane

InChI

InChI=1S/3C5H9.Al/c3*1-3-5-4-2;/h3*3H,1-2,4-5H2;

InChI Key

TZXFZYJPQYLXDS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC[Al](CCCC=C)CCCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tri(pent-4-en-1-yl)alumane typically involves the reaction of aluminum trichloride with pent-4-en-1-yl magnesium bromide in an ether solvent. The reaction proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}_5\text{H}_9\text{MgBr} \rightarrow \text{Al(C}_5\text{H}_9)_3 + 3 \text{MgBrCl} ] This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis method. This includes using larger reactors, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield. Additionally, purification steps such as distillation or recrystallization are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tri(pent-4-en-1-yl)alumane undergoes various chemical reactions, including:

    Oxidation: Reacts with oxygen to form aluminum oxide and pent-4-en-1-yl radicals.

    Reduction: Can be reduced by strong reducing agents to form aluminum hydrides.

    Substitution: Undergoes substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Typically involves exposure to air or oxygen at elevated temperatures.

    Reduction: Uses reducing agents such as lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Employs halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Aluminum oxide (Al₂O₃) and pent-4-en-1-yl radicals.

    Reduction: Aluminum hydrides and pent-4-en-1-yl derivatives.

    Substitution: Halogenated pent-4-en-1-yl compounds.

Scientific Research Applications

Tri(pent-4-en-1-yl)alumane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its role in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of Tri(pent-4-en-1-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. The aluminum atom in the compound can coordinate with other molecules, facilitating reactions such as polymerization and catalysis. The pent-4-en-1-yl groups provide steric hindrance, influencing the compound’s reactivity and selectivity in different reactions.

Comparison with Similar Compounds

Comparison with Similar Alumane Compounds

Organoaluminum compounds vary widely in reactivity and stability depending on their substituents. Below is a detailed comparison of Tri(pent-4-en-1-yl)alumane with structurally related alumanes:

Triethylalumane (Al(C₂H₅)₃)

  • Molecular Formula : Al(C₂H₅)₃
  • Structure : Three ethyl groups (C₂H₅) bonded to aluminum.
  • Reactivity : Highly pyrophoric and reacts violently with water and oxygen. Widely used as a catalyst in Ziegler-Natta polymerization of alkenes.
  • Electronic Effects : Shorter alkyl chains increase Lewis acidity compared to bulkier substituents.

Bis(3-methylbutyl)alumane (Al(CH₂CH(CH₃)CH₂)₂)

  • Molecular Formula : Al(CH₂CH(CH₃)CH₂)₂
  • Structure : Two branched 3-methylbutyl groups attached to aluminum.
  • Reactivity : Reduced Lewis acidity due to steric hindrance from branched substituents. Enhanced stability in air compared to triethylalumane.

This compound

  • Molecular Formula : Al(CH₂CH₂CH=CHCH₂)₃
  • Structure : Three linear pent-4-en-1-yl groups with terminal double bonds.
  • Electronic Effects: The electron-rich double bond may donate electron density to the aluminum center, slightly attenuating its Lewis acidity compared to triethylalumane. Stability: The unsaturated bonds could participate in side reactions (e.g., cyclization or crosslinking), limiting shelf stability.

Data Table: Comparative Properties of Selected Alumanes

Property Triethylalumane Bis(3-methylbutyl)alumane This compound
Molecular Weight (g/mol) 114.16 198.33 318.45
Substituent Type Short, linear alkyl Branched alkyl Linear alkyl with double bond
Lewis Acidity High Moderate Moderate-Low
Air Stability Low (pyrophoric) Moderate Low (potential side reactions)
Applications Polymerization catalysis Stabilized precursors Hypothetical: Specialty catalysis

Research Findings and Hypotheses

  • Structural Insights : The terminal double bond in this compound may enable coordination to transition metals, analogous to allyl-aluminum complexes used in olefin polymerization .
  • Reactivity Trends : Comparative studies of alkylaluminum compounds suggest that steric bulk and electron-donating substituents reduce Lewis acidity. This compound’s long-chain unsaturated groups likely place it in a niche between triethylalumane and bulkier arylalumanes.
  • Synthetic Challenges : Synthesis of this compound would require controlled conditions to avoid premature decomposition or oligomerization via the reactive double bond.

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